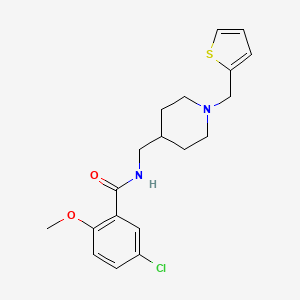

5-chloro-2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with a chlorine atom at position 5 and a methoxy group at position 2. The amide nitrogen is linked to a piperidin-4-ylmethyl group, where the piperidine ring is further substituted at position 1 with a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-24-18-5-4-15(20)11-17(18)19(23)21-12-14-6-8-22(9-7-14)13-16-3-2-10-25-16/h2-5,10-11,14H,6-9,12-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKLPTGJNDMCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors like piperidine and thiophene-2-carbaldehyde. The thiophene moiety is introduced via a nucleophilic substitution reaction.

Attachment of the Benzamide Core: The piperidine intermediate is then reacted with 5-chloro-2-methoxybenzoic acid or its derivatives under amide coupling conditions. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Biological Studies: The compound can be used to study the interactions of benzamide derivatives with various biological targets, such as enzymes or receptors.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action of 5-chloro-2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with proteins by binding to active sites or allosteric sites, thereby modulating their activity. The presence of the piperidine and thiophene moieties may enhance binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its thiophen-2-ylmethyl-piperidine substituent. Key comparisons with structurally related benzamides include:

Substituents on the Piperidine Ring

4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide () :

- The piperidine ring is substituted with a 4-chlorobenzoyl group instead of thiophen-2-ylmethyl.

- Crystallographic data reveal a chair conformation for the piperidine ring and hydrogen-bonded sheet structures, suggesting similar stability for the target compound .

- The chlorobenzoyl group may enhance lipophilicity compared to the thiophene-based substituent.

5-Chloro-2-methoxy-N-phenethylbenzamide (): Replaces the piperidinylmethyl group with a phenethyl chain.

Benzamide Core Modifications

5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives (): The sulphamoylphenyl group introduces a sulfonamide moiety, known for enhancing anticancer activity. Compound 4j from this series demonstrated G2/M cell cycle arrest in pancreatic cancer cells (MIA PaCa-2), highlighting the role of electron-withdrawing groups in bioactivity .

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide () :

- Incorporates a thiadiazole-pyridine hybrid substituent.

- Compound 7d showed potent cytotoxicity against Caco-2 cells (IC50: 1.8 µM), suggesting that heterocyclic appendages improve potency .

Anticancer Activity

- Thiophene vs.

- Piperidine vs. Non-Cyclic Amines: Piperidine’s rigidity may restrict conformational freedom, improving receptor affinity compared to flexible chains (e.g., phenethyl in ) .

Data Table: Structural and Activity Comparison

Biological Activity

5-Chloro-2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. Its unique structure, featuring a chloro and methoxy group along with a piperidine moiety linked to a thiophene ring, suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 378.9 g/mol. The structural representation includes:

- A benzamide core

- A chloro group at the 5-position

- A methoxy group at the 2-position

- A piperidine ring attached to a thiophene moiety

This combination of functional groups may enhance its interaction with biological targets, particularly neurotransmitter receptors.

Neuroleptic Activity

The compound exhibits potential neuroleptic properties, which are supported by its structural similarity to known neuroleptics. The piperidine and thiophene groups may facilitate interactions with dopaminergic pathways, suggesting possible applications in treating central nervous system disorders. Preliminary studies indicate that it may influence neurotransmitter systems, potentially providing antiemetic or gastroprokinetic effects.

Binding Affinity Studies

Binding affinity studies are crucial for elucidating the mechanism of action of this compound. Interaction studies could focus on its affinity for various receptors involved in neurotransmission. For instance, compounds with similar structures have shown activity against acetylcholinesterase (AChE), indicating potential for cognitive enhancement or treatment of neurodegenerative diseases .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide | Lacks thiophene; similar benzamide core | Neuroleptic activity |

| Metoclopramide | Substituted benzamide; different side chain | Antiemetic agent |

| YM-09151-2 | Benzamide derivative; high potency | Neuroleptic activity |

| N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | Lacks methoxy group; different nitrogen substituent | Varies in biological activity |

This table highlights how variations in structure can lead to diverse biological activities, emphasizing the importance of specific functional groups in pharmacological efficacy.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have been evaluated for various bioactivities. For example:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines, indicating potential as anticancer agents .

- Neuroprotective Effects : Studies involving piperidine derivatives have suggested protective effects against neurodegenerative conditions, supporting further investigation into this compound's neuroprotective capabilities .

- Enzyme Inhibition : The compound's structural features may confer inhibitory effects on enzymes such as AChE, which is relevant for treating Alzheimer's disease and other cognitive disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.